Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Description
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a substituted oxazole derivative characterized by a fused dihydro-oxazole ring system. Key structural features include:
- A hydroxyl group at the 3-position, which may contribute to hydrogen bonding and solubility.
- A methyl substituent at the 5-position, modulating electronic and steric properties.
While the provided evidence lacks explicit physical or spectroscopic data for this compound, its structural analogs (e.g., methyl esters of dihydro-oxazole carboxylates) suggest applications in medicinal chemistry and materials science. The absence of specific data underscores the need for further experimental characterization.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
tert-butyl 5-methyl-3-oxo-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)13-7(12)9(4)5-6(11)10-14-9/h5H2,1-4H3,(H,10,11) |
InChI Key |
WSHGWXWCBKBMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced oxazole derivative.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Dihydro-oxazole Carboxylates
a. Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Molecular Formula: C₁₁H₁₀ClNO₃ .
- Key Features: A 4-chlorophenyl group replaces the hydroxyl and tert-butyl groups in the target compound. Lower molecular weight (239.655 g/mol) compared to the tert-butyl analog, likely reducing steric hindrance.
b. Methyl 3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
- Molecular Formula: C₁₁H₁₀FNO₃ .
- Key Features :
- A 3-fluorophenyl group provides a distinct electronic profile due to fluorine’s strong electron-withdrawing nature.
- Similar molecular weight (235.20 g/mol) to the chlorophenyl analog but differing in polarity and lipophilicity.
c. Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (Target Compound)
- Inferred Molecular Formula: C₁₀H₁₅NO₄ (estimated).
- The hydroxyl group enhances polarity, contrasting with the halogenated phenyl groups in analogs.
Oxadiazole-based Analogs
lists ethyl esters of 1,2,4-oxadiazole carboxylates, which differ in heterocycle structure but share ester functionalities:
Key Observations :
- Oxadiazoles exhibit lower similarity scores (0.55–0.76) compared to dihydro-oxazoles, reflecting differences in ring saturation and electronic properties.
- The tert-butyl substituent in oxadiazoles reduces similarity further, highlighting the impact of both heterocycle type and substituent placement.
Structural and Functional Implications
Electronic and Steric Effects
- Hydroxyl vs. tert-butyl : The hydroxyl group in the target compound improves hydrophilicity, whereas the tert-butyl group favors lipophilicity and steric shielding.
Biological Activity
Tert-butyl 3-hydroxy-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a compound belonging to the oxazole class, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 227.26 g/mol
The oxazole ring structure contributes to its unique reactivity and biological properties.
Mechanisms of Biological Activity
Research indicates that compounds with oxazole moieties often exhibit various biological activities, including:
- Antioxidant Properties : Compounds in this class may reduce oxidative stress by scavenging free radicals and enhancing endogenous antioxidant defenses.
- Antitumor Activity : Some oxazole derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases.
Antioxidant Activity
A study demonstrated that oxazole derivatives can significantly decrease reactive oxygen species (ROS) levels in vitro. The mechanism involves upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for cellular defense against oxidative damage .
Antitumor Activity
In a screening of various compounds against the NCI-60 human tumor cell lines, several oxazole derivatives exhibited promising growth inhibitory properties. The mean GI50 values for selected compounds ranged from low micromolar to nanomolar concentrations, indicating potent antitumor activity. For example, a related compound showed a GI50 value of 48.8 nM against leukemia cell lines .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, a related oxazole compound was tested for its ability to mitigate oxidative stress-induced neuronal damage. The results indicated that treatment with the compound led to a significant reduction in neuronal apoptosis and improved mitochondrial function under oxidative stress conditions .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of various oxazole derivatives on cancer cells. The study revealed that specific substitutions on the oxazole ring enhanced cytotoxicity, with some compounds inducing significant apoptosis in treated cells compared to controls .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
